molecular formula C20H23N3O2 B6440421 2-(2-methoxyphenyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one CAS No. 2548995-35-1

2-(2-methoxyphenyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one

Cat. No.: B6440421
CAS No.: 2548995-35-1
M. Wt: 337.4 g/mol
InChI Key: IIWRDFAGTQGJME-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one is a bicyclic pyrrolidine derivative featuring a methoxyphenyl substituent and a pyridyl moiety. Its structure combines a rigid octahydropyrrolo[3,4-b]pyrrole core with aromatic groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-25-18-7-3-2-6-15(18)12-20(24)23-11-9-16-13-22(14-17(16)23)19-8-4-5-10-21-19/h2-8,10,16-17H,9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWRDFAGTQGJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A critical analysis of structurally analogous compounds reveals key differences in substituents, stereochemistry, and pharmacological profiles. Below is a comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
2-(2-Methoxyphenyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one Octahydropyrrolo[3,4-b]pyrrole 2-Methoxyphenyl, pyridin-2-yl Not explicitly reported in evidence
1-(2,3-Dihydro-1H-indol-1-yl)-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one Octahydropyrrolo[3,4-b]pyrrole 2,3-Dihydroindole, pyridin-2-yl Potential CNS modulation (inferred)
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-... Furanose-thiopyrimidine conjugate Tert-butyldimethylsilyl, methoxyphenyl Nucleotide analog for antiviral studies
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-... Chromenone-pyrazolopyrimidine Fluoroaryl, methyl ester Kinase inhibition (e.g., BTK, JAK)

Key Observations:

The pyridin-2-yl moiety is conserved across analogs, suggesting its role in π-π stacking or metal coordination in target binding .

Stereochemical Complexity: The octahydropyrrolo[3,4-b]pyrrole core introduces multiple stereocenters, which are absent in simpler bicyclic systems (e.g., chromenones in ). This could influence conformational stability and binding specificity.

Biological Activity: While the target compound lacks explicit activity data in the provided evidence, analogs like the chromenone-pyrazolopyrimidine derivative exhibit kinase inhibition (e.g., mass spec m/z 536.4 [M+1]⁺) .

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